3-(Isopropylsulfonyl)benzoic acid

货号 B1371506

CAS 编号:

20884-64-4

分子量: 228.27 g/mol

InChI 键: XFZWBJNMCIHLLI-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

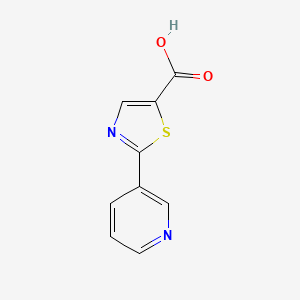

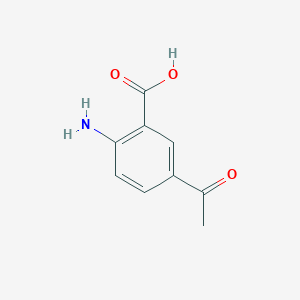

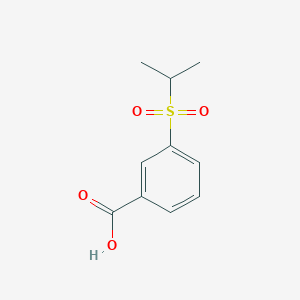

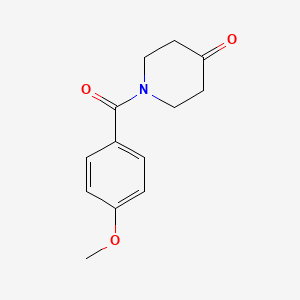

3-(Isopropylsulfonyl)benzoic acid is an organic compound with the molecular formula C10H12O4S and a molecular weight of 228.27 . It is used in various chemical reactions .

Synthesis Analysis

The synthesis of 3-(Isopropylsulfonyl)benzoic acid involves several steps. One method involves the reaction with sodium hydroxide and potassium permanganate at 90°C for 6 hours . Another method involves the reaction with thionyl chloride in tetrahydrofuran .Molecular Structure Analysis

The molecular structure of 3-(Isopropylsulfonyl)benzoic acid consists of a benzoic acid core with an isopropylsulfonyl group attached to the third carbon of the benzene ring .Chemical Reactions Analysis

3-(Isopropylsulfonyl)benzoic acid can undergo various chemical reactions. For instance, it can react with sodium hydroxide and potassium permanganate in water at 90°C for 6 hours . It can also react with thionyl chloride in tetrahydrofuran .Physical And Chemical Properties Analysis

3-(Isopropylsulfonyl)benzoic acid is a white solid . It has a molecular weight of 228.27 . More detailed physical and chemical properties were not found in the retrieved sources.科学研究应用

Corrosion Inhibition

- Field : Materials Science

- Application : Benzoic acid derivatives are used as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .

- Method : The inhibition efficiency of benzoic acid and its derivatives was evaluated using weight loss (WL), open circuit potential (OCP), potentiodynamic polarization method, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis .

- Results : The results showed that the inhibition efficiency of these inhibitors increased with the increase in concentration. The order of inhibition efficiency was 3,4-dihydroxybenzoic acid > para-hydroxybenzoic acid > benzoic acid .

Dietary Supplementation

- Field : Animal Science and Biotechnology

- Application : Benzoic acid and essential oils (BAO) are used to mitigate intestinal impairment during the weaning process in piglets .

- Method : Piglets were pre-supplemented with BAO for 14 days, followed by a challenge with LPS or saline to collect blood and intestinal samples .

- Results : BAO supplementation led to significant improvements in piglets’ final weight, average daily gain, and feed intake/body gain ratio. It also positively influenced the composition of intestinal microbiota, mitigated oxidative disturbances and inflammatory responses induced by acute LPS challenge .

Corrosion Inhibitors

- Field : Materials Science

- Application : Benzoic acid derivatives are used as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .

- Method : The inhibition efficiency of benzoic acid and its derivatives was evaluated using weight loss (WL), open circuit potential (OCP), potentiodynamic polarization method, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis .

- Results : The results showed that the inhibition efficiency of these inhibitors increased with the increase in concentration .

Double Decarboxylative Coupling Reactions

- Field : Organic Chemistry

- Application : The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .

- Method : This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .

- Results : This method can be considered as an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .

Synthesis of Covalent Organic Frameworks (COFs)

- Field : Materials Chemistry

- Application : Benzoic acid derivatives are used in the synthesis of covalent organic frameworks (COFs), a new class of porous materials .

- Method : The COFs are synthesized through a condensation reaction of benzoic acid derivatives .

- Results : The resulting COFs are colloidally stable, as confirmed by Fourier-transform infrared spectroscopy (FTIR) and powder X-ray diffraction (PXRD) .

Corrosion Inhibitors

- Field : Materials Science

- Application : Benzoic acid derivatives are used as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .

- Method : The inhibition efficiency of benzoic acid and its derivatives was evaluated using weight loss (WL), open circuit potential (OCP), potentiodynamic polarization method, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis .

- Results : The results showed that the inhibition efficiency of these inhibitors increased with the increase in concentration .

Double Decarboxylative Coupling Reactions

- Field : Organic Chemistry

- Application : The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .

- Method : This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .

- Results : This method can be considered as an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .

Synthesis of Covalent Organic Frameworks (COFs)

- Field : Materials Chemistry

- Application : Benzoic acid derivatives are used in the synthesis of covalent organic frameworks (COFs), a new class of porous materials .

- Method : The COFs are synthesized through a condensation reaction of benzoic acid derivatives .

- Results : The resulting COFs are colloidally stable, as confirmed by Fourier-transform infrared spectroscopy (FTIR) and powder X-ray diffraction (PXRD) .

属性

IUPAC Name |

3-propan-2-ylsulfonylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-7(2)15(13,14)9-5-3-4-8(6-9)10(11)12/h3-7H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZWBJNMCIHLLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Isopropylsulfonyl)benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate](/img/structure/B1371429.png)

![Hexahydro-1h,3h-pyrido[1,2-c][1,3]oxazine](/img/structure/B1371440.png)